molecular formula C17H13N3O3 B11709851 (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide

(2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B11709851
M. Wt: 307.30 g/mol
InChI Key: ZHGRZOWQGUSCBU-LVZFUZTISA-N
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Description

(2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide typically involves the condensation of benzoylhydrazine with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzoylhydrazono derivatives.

Scientific Research Applications

(2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxylic acid
  • (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxylate
  • (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzoylhydrazono group and the chromene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

(2E)-2-(benzoylhydrazinylidene)chromene-3-carboxamide

InChI

InChI=1S/C17H13N3O3/c18-15(21)13-10-12-8-4-5-9-14(12)23-17(13)20-19-16(22)11-6-2-1-3-7-11/h1-10H,(H2,18,21)(H,19,22)/b20-17+

InChI Key

ZHGRZOWQGUSCBU-LVZFUZTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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